1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785486
InChI: InChI=1S/C8H9N3/c1-11-5-4-6-7(11)2-3-8(9)10-6/h2-5H,1H3,(H2,9,10)
SMILES:
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine

CAS No.:

Cat. No.: VC15785486

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine -

Specification

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 1-methylpyrrolo[3,2-b]pyridin-5-amine
Standard InChI InChI=1S/C8H9N3/c1-11-5-4-6-7(11)2-3-8(9)10-6/h2-5H,1H3,(H2,9,10)
Standard InChI Key KHJXRWWPEPGFFZ-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The molecular formula of 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine is C₈H₉N₃, with a molecular weight of 147.18 g/mol . Its IUPAC name, 1-methylpyrrolo[3,2-b]pyridin-5-amine, reflects the orientation of the fused rings: the pyrrole ring is attached to the pyridine ring at the 3,2-b positions, distinguishing it from the isomeric [2,3-b] variant . Key identifiers include:

  • CAS Number: 947688-70-2

  • SMILES: CN1C=CC2=CN=C(C2=C1)N

  • InChIKey: MPOYMIHLKYRVQC-UHFFFAOYSA-N

The compound’s planar structure enables π-π stacking interactions, while the amine group provides sites for hydrogen bonding and derivatization.

Isomer Differentiation

A critical distinction exists between 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 947688-70-2) and its regioisomer 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3). The numbering of the fused rings determines their physicochemical and biological properties. For example, the [3,2-b] isomer exhibits a distinct NMR profile due to altered electron distribution .

Synthesis and Production

Hydrogenation-Based Routes

A common synthesis strategy involves catalytic hydrogenation of protected intermediates. For example, 5-benzyloxy-7-azaindole can be hydrogenated using palladium on activated charcoal in methanol to yield 5-hydroxy-7-azaindole . Adapting this method, methylation at the 1-position via alkylation or nucleophilic substitution could produce the target compound. Typical conditions include:

  • Catalyst: 5% Pd/C (1.1 g per 22.4 g substrate)

  • Solvent: Methanol

  • Pressure: Hydrogen atmosphere

Yield optimization requires careful control of reaction time and catalyst loading.

Alternative Pathways

Alternative approaches may involve:

  • Ring-closing metathesis of appropriately substituted pyridine derivatives.

  • Buchwald-Hartwig amination for introducing the amine group post-cyclization.

Purification often employs column chromatography or recrystallization from n-heptane .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Boiling Point332.9±22.0°C (extrapolated)
Melting PointNot reported
Density~1.25 g/cm³ (estimated)
LogP (XLogP3-AA)0.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s low rotatable bond count (0) and moderate lipophilicity (LogP 0.6) suggest suitability for drug discovery .

Chemical Reactivity and Functionalization

Amine Group Reactivity

The primary amine at the 5-position undergoes typical reactions:

  • Acylation: Forms amides with acyl chlorides.

  • Diazotization: Enables coupling reactions for bioconjugation.

  • Schiff base formation: Reacts with aldehydes/ketones.

Electrophilic Substitution

The electron-rich pyrrole ring participates in electrophilic substitutions, such as:

  • Nitration: Introduces nitro groups at the 3-position.

  • Halogenation: Bromine or chlorine addition for further cross-coupling.

Applications in Research and Industry

Pharmaceutical Intermediates

1-Methyl-1H-pyrrolo[3,2-b]pyridin-5-amine serves as a precursor for kinase inhibitors and antiviral agents. Its azaindole core mimics adenine, allowing binding to ATP pockets in enzymes .

Materials Science

The compound’s conjugated system makes it a candidate for:

  • Organic semiconductors: Charge transport layers in OLEDs.

  • Coordination complexes: Ligand for transition metals (e.g., Ru or Ir) in catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator